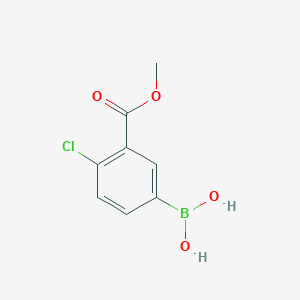

4-Chloro-3-(methoxycarbonyl)phenylboronic acid

描述

属性

IUPAC Name |

(4-chloro-3-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPWHDGFBVDINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629622 | |

| Record name | [4-Chloro-3-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-45-1 | |

| Record name | 1-Methyl 5-borono-2-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Chloro-3-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(methoxycarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Organic Synthesis

Suzuki-Miyaura Coupling : One of the primary applications of 4-chloro-3-(methoxycarbonyl)phenylboronic acid is in Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between arylboronic acids and organic halides or triflates, making it essential for constructing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .

Negishi Coupling : This compound also plays a role in Negishi coupling reactions, where it can react with alkyl or alkenyl halides to form new carbon-carbon bonds. This versatility makes it valuable for synthesizing various organic molecules, including those used in medicinal chemistry.

Pharmaceutical Applications

This compound is utilized as an intermediate in the synthesis of biologically active compounds. For instance, it can be used to create derivatives that exhibit potential anti-cancer properties by inhibiting specific enzymes involved in tumor progression. The ability of boronic acids to form reversible covalent bonds with diols allows them to modulate enzyme activity, making them candidates for drug development .

Agrochemical Development

This compound is also relevant in the agrochemical sector, where it serves as a precursor for the synthesis of herbicides and other agricultural chemicals. The ability to modify its structure allows chemists to tailor compounds for specific biological activities, enhancing their effectiveness as herbicides .

Material Science

In material science, this compound can be employed in the development of advanced materials through cross-coupling reactions. These materials may find applications in electronics or nanotechnology due to their unique properties derived from their molecular structure .

作用机制

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the final product. The molecular targets and pathways involved are typically related to the formation of carbon-carbon bonds in organic molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Isomeric Boronic Acids with Methoxycarbonyl and Chloro Groups :

Substituent Type Variations :

Reactivity in Suzuki-Miyaura Coupling

- Electron-Withdrawing Groups (EWGs): The methoxycarbonyl (-CO₂Me) and chloro (-Cl) groups in this compound act as EWGs, activating the boronic acid toward cross-coupling. This contrasts with electron-donating groups (e.g., -OMe), which reduce reactivity .

Physicochemical and Commercial Considerations

Solubility and Stability :

- The chloro and methoxycarbonyl groups enhance stability but reduce solubility in polar solvents compared to unsubstituted phenylboronic acids.

- Example : 4-Carboxy-2-chloro-3-methylphenylboronic acid (CAS 1451391-31-3) has a carboxylic acid group, making it more water-soluble but less compatible with organic reaction conditions .

Price and Availability :

- This compound: $110/1g (Santa Cruz Biotechnology) .

- 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid : $182/1g, reflecting higher synthesis complexity due to the carbamoyl group .

生物活性

Chemical Structure and Properties

- Molecular Formula : CHBClO

- Molecular Weight : Approximately 214.41 g/mol

- Appearance : White to almost white solid

- Solubility : Soluble in methanol

The compound features a chloro substituent and a methoxycarbonyl group attached to a phenyl ring, which influences its reactivity and biological interactions.

General Biological Activity of Boronic Acids

Boronic acids, including 4-chloro-3-(methoxycarbonyl)phenylboronic acid, exhibit various biological activities:

- Anticancer Activity : Boronic acids have been shown to inhibit specific enzymes involved in tumor progression, suggesting potential applications in cancer therapy. For instance, studies have demonstrated that certain phenylboronic acid derivatives can induce apoptosis and cell cycle arrest in cancer cell lines .

- Antibacterial and Antiviral Properties : Some boronic acids have demonstrated antibacterial and antiviral activities, making them candidates for further investigation as therapeutic agents .

The mechanism of action for boronic acids typically involves their ability to form reversible covalent bonds with diols. This interaction can influence enzyme activity and modulate cellular signaling pathways. Specifically, this compound may interact with biological macromolecules, leading to inhibition of certain enzymes or modulation of protein functions .

Antiproliferative Activity

A study evaluated the antiproliferative potential of various phenylboronic acid derivatives, including those structurally similar to this compound. The results indicated a clear structure-activity relationship, where certain derivatives exhibited significant antiproliferative effects across multiple cancer cell lines:

| Compound | Cancer Cell Lines Tested | IC (µM) |

|---|---|---|

| This compound | A2780 (Ovarian), MCF7 (Breast), MV-4-11 (Leukemia) | TBD |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11, A2780, 5637 | <10 |

| Benzoxaborole Derivatives | Various | <20 |

The study highlighted that compounds with specific substitutions could significantly enhance antiproliferative activity, indicating that further optimization of this compound might yield promising results .

Case Studies

- Combination Therapy with Bortezomib : A clinical study explored the combination of bortezomib with boronic acids in advanced-stage aggressive lymphomas. The aim was to overcome drug resistance linked to pro-apoptotic proteins. Results indicated improved efficacy when boronic acids were included in treatment regimens .

- Mechanistic Studies : Research into the mode of action for phenylboronic acids revealed that they could induce cell cycle arrest at the G2/M phase and activate caspase pathways leading to apoptosis in cancer cells . This suggests that this compound could potentially exhibit similar mechanisms.

准备方法

Palladium-Catalyzed Borylation of Aryl Halides

One of the most common and efficient methods involves palladium-catalyzed cross-coupling of aryl halides (such as 4-chloro-3-(methoxycarbonyl)aryl bromide or iodide) with diboron reagents (e.g., bis(pinacolato)diboron).

- Reaction conditions: Typically performed in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) under inert atmosphere.

- Catalysts: Pd(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Base: Potassium acetate or similar bases facilitate the reaction.

- Outcome: High regioselectivity and good yields of the boronic acid ester, which can be hydrolyzed to the free boronic acid.

This method allows for the retention of the chloro and methoxycarbonyl substituents, providing the desired product with minimal side reactions.

Lithiation Followed by Quenching with Boron Electrophiles

Another approach is directed ortho-lithiation of methyl 3-chlorobenzoate derivatives followed by reaction with trialkyl borates (e.g., trimethyl borate).

-

- Treatment of the aromatic ester with a strong base such as n-butyllithium at low temperature (-78 °C).

- Subsequent addition of trimethyl borate to form the boronate intermediate.

- Acidic workup to yield the boronic acid.

Advantages: High regioselectivity due to directed lithiation; suitable for substrates sensitive to catalytic conditions.

- Challenges: Requires careful temperature control and handling of reactive organolithium reagents.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Pd-catalyzed borylation of aryl halides | Pd catalyst, diboron reagent, base, inert atmosphere, polar aprotic solvent | High selectivity, mild conditions | Requires expensive Pd catalysts | 70-90 |

| Directed lithiation + boron electrophile | n-BuLi, trimethyl borate, low temperature, acidic workup | High regioselectivity | Sensitive reagents, low temp needed | 60-85 |

| Friedel-Crafts type borylation (for p-chlorophenylboronic acid) | Chlorobenzene, BCl3, AlCl3 catalyst, 80-120 °C, acid hydrolysis | Cost-effective, scalable | Harsh conditions, not ester compatible | 75-85 (for related compound) |

Detailed Research Findings and Notes

Catalyst Selection: Strong Lewis acids such as aluminum trichloride have been shown to facilitate the formation of arylboron intermediates from chlorobenzene derivatives with boron trichloride, leading to high yields after acid hydrolysis.

Reaction Parameters: Optimal temperature ranges (80-120 °C), reaction times (8-10 hours), and molar ratios (boron trichloride to substrate ~1.2-1.8:1) are critical for maximizing conversion and minimizing by-products.

Purification: After reaction completion, pouring the reaction mixture into strongly acidic ice water (pH 1-2, 0-5 °C) precipitates the boronic acid product, which can be isolated by filtration and drying.

Functional Group Compatibility: The presence of the methoxycarbonyl group requires milder conditions to prevent hydrolysis or side reactions. Thus, Pd-catalyzed borylation or lithiation methods are preferred for this compound over harsh Friedel-Crafts conditions.

Applications: The prepared compound is valuable in Suzuki-Miyaura cross-coupling and Negishi coupling reactions, enabling the synthesis of complex molecules including pharmaceuticals and agrochemicals.

常见问题

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Solubility | Soluble in methanol, DMSO; insoluble in water | |

| Melting Point | Not reported (decomposes above 150°C) | |

| Stability in Solution | Stable at pH 6–8, 25°C (t₁/₂ > 24 h) |

Q. Table 2. Optimized Reaction Conditions for Suzuki Coupling

| Catalyst | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O (9:1) | Na₂CO₃ | 72 | |

| XPhos Pd G3 | THF/H₂O (4:1) | CsF | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。